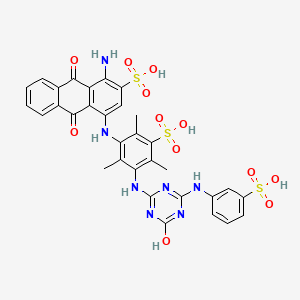![molecular formula C10H18O B12939839 4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
4-Ethylbicyclo[2.2.2]octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylbicyclo[222]octan-1-ol is an organic compound characterized by its bicyclic structure, which includes a hydroxyl group (-OH) attached to the first carbon and an ethyl group (-C2H5) attached to the fourth carbon This compound is part of the bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbicyclo[2.2.2]octan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the preparation of bicyclo[2.2.2]octan-1-ols often involves the use of rhodium (I) complexes as catalysts . The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of tandem catalysis, where multiple catalytic steps are orchestrated in one pot, can enhance efficiency and reduce waste . This method is particularly advantageous for producing complex molecules like this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces various substituted bicyclo[2.2.2]octane derivatives.
Aplicaciones Científicas De Investigación
4-Ethylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Ethylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Bicyclo[2.2.2]octan-1-ol: Lacks the ethyl group, providing a simpler structure.
Uniqueness
4-Ethylbicyclo[2.2.2]octan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-ethylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3 |
Clave InChI |
CXFGCXWZUGSNGG-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC(CC1)(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)

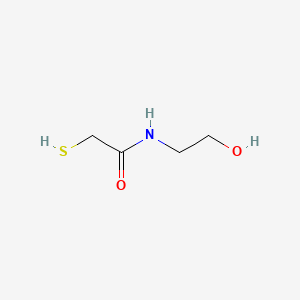
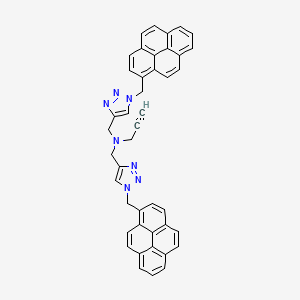
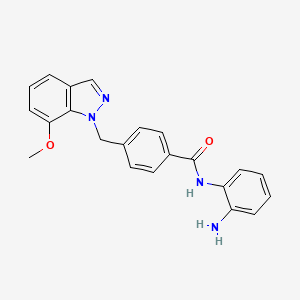

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)

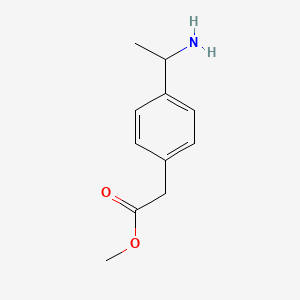
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


